molecular formula C14H14O2 B11890182 Methyl 1,5-dimethyl-2-naphthoate CAS No. 107777-20-8

Methyl 1,5-dimethyl-2-naphthoate

Cat. No.: B11890182
CAS No.: 107777-20-8
M. Wt: 214.26 g/mol
InChI Key: NMAYFYBIOIGLDB-UHFFFAOYSA-N
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Description

Methyl 1,5-dimethyl-2-naphthoate is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methyl groups and a methyl ester functional group on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,5-dimethyl-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 1,5-dimethyl-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5-dimethyl-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

Methyl 1,5-dimethyl-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 1,5-dimethyl-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-1-naphthoate
  • Methyl 1-methoxy-2-naphthoate

Comparison

Methyl 1,5-dimethyl-2-naphthoate is unique due to the specific positioning of its methyl groups and ester functional group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.

Properties

CAS No.

107777-20-8

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 1,5-dimethylnaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O2/c1-9-5-4-6-12-10(2)13(14(15)16-3)8-7-11(9)12/h4-8H,1-3H3

InChI Key

NMAYFYBIOIGLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=CC=C1)C)C(=O)OC

Origin of Product

United States

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